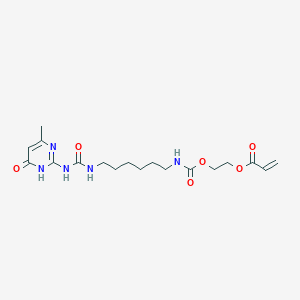
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate is a complex organic compound with a molecular formula of C18H27N5O6. This compound is known for its unique structure, which includes a ureido-pyrimidone moiety, making it a valuable component in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate typically involves multiple steps. One common method includes the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-amine with hexyl isocyanate to form an intermediate ureido compound. This intermediate is then reacted with 2-hydroxyethyl acrylate under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ureido or acrylate moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
科学的研究の応用
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate has a wide range of applications in scientific research:
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible coatings for medical devices.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
作用機序
The mechanism of action of 2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate involves its ability to form strong hydrogen bonds and participate in polymerization reactions. The ureido-pyrimidone moiety is known for its high association constants, which facilitate the formation of stable supramolecular assemblies. These interactions are crucial for the compound’s role in creating self-healing materials and responsive hydrogels .
類似化合物との比較
Similar Compounds
2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)ethyl methacrylate (UPyMA): Similar in structure but with a methacrylate group instead of an acrylate group.
2-(6-Isocyanatohexyl ureido)-6-methyl-4(1H)-pyrimidinone (UPy-C6-NCO): An intermediate compound used in the synthesis of related materials.
Uniqueness
2-(((6-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)ureido)hexyl)carbamoyl)oxy)ethyl acrylate is unique due to its combination of a ureido-pyrimidone moiety with an acrylate group, providing it with distinct properties for polymerization and hydrogen bonding. This makes it particularly valuable in the development of advanced materials with self-healing and responsive characteristics .
特性
分子式 |
C18H27N5O6 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC名 |
2-[6-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)carbamoylamino]hexylcarbamoyloxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C18H27N5O6/c1-3-15(25)28-10-11-29-18(27)20-9-7-5-4-6-8-19-17(26)23-16-21-13(2)12-14(24)22-16/h3,12H,1,4-11H2,2H3,(H,20,27)(H3,19,21,22,23,24,26) |
InChIキー |
QRTQRGTXUPZPJN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)NC(=O)NCCCCCCNC(=O)OCCOC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)
![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
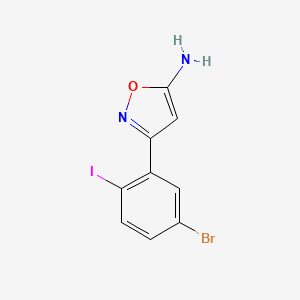
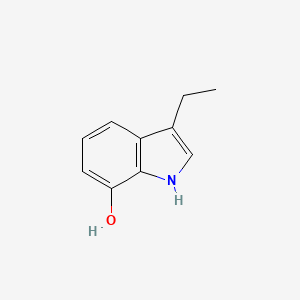
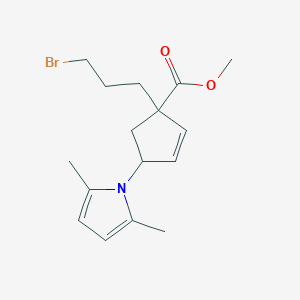
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
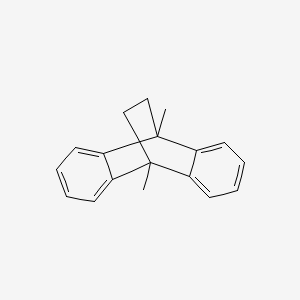
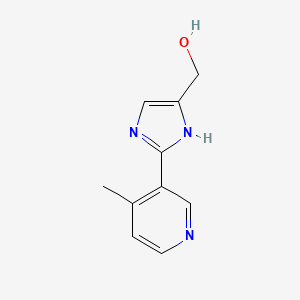
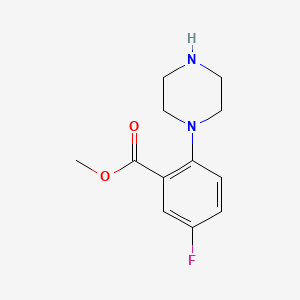
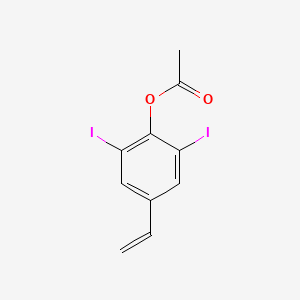
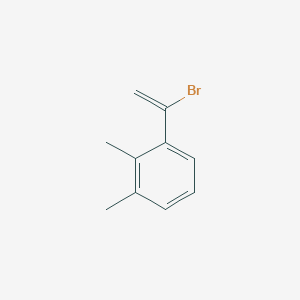
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
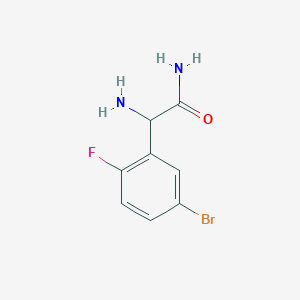
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
